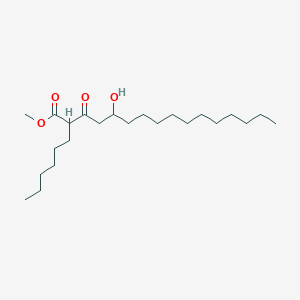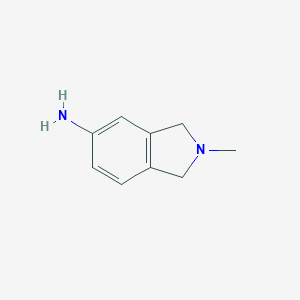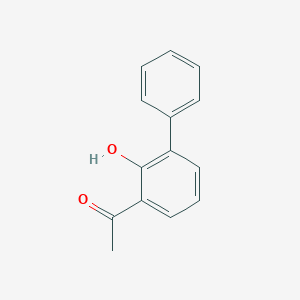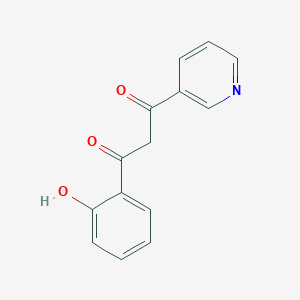
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione, also known as curcumin, is a naturally occurring compound found in the turmeric plant. It has been used for centuries in traditional medicine to treat a variety of ailments. In recent years, curcumin has gained attention for its potential therapeutic properties in the field of scientific research.
Mecanismo De Acción
Curcumin's mechanism of action is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Curcumin has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to improve insulin sensitivity and lower blood glucose levels in diabetic patients. Additionally, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has been shown to improve cognitive function and memory in Alzheimer's patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a low toxicity profile, making it safe for use in experiments. However, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione research. One area of interest is the development of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione analogs with improved solubility and bioavailability. Another area of interest is the use of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione's mechanism of action and its potential therapeutic applications.
Métodos De Síntesis
Curcumin can be synthesized from the turmeric plant or through chemical synthesis. The most common method of synthesis involves the reaction of ferulic acid and vanillin in the presence of an alkali.
Aplicaciones Científicas De Investigación
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has also been studied for its potential use in treating Alzheimer's disease, diabetes, and cardiovascular disease.
Propiedades
Número CAS |
6296-04-4 |
|---|---|
Nombre del producto |
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione |
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-(2-hydroxyphenyl)-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO3/c16-12-6-2-1-5-11(12)14(18)8-13(17)10-4-3-7-15-9-10/h1-7,9,16H,8H2 |
Clave InChI |
DFFMBOUEZILLNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
Otros números CAS |
6296-04-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



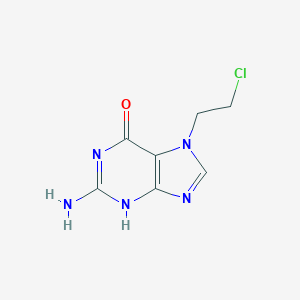
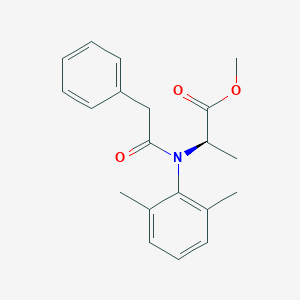
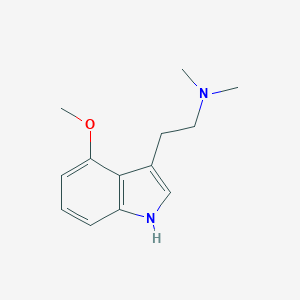
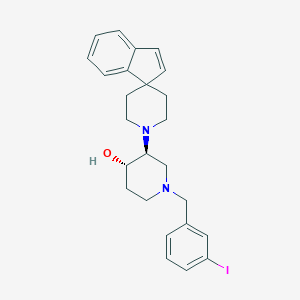
![Thieno[3,4-D]pyrimidine-2,4-diol](/img/structure/B116807.png)
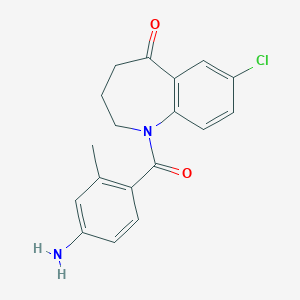
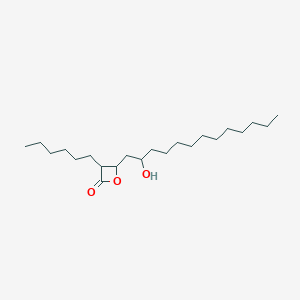
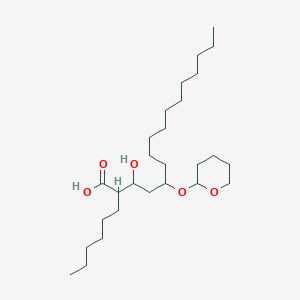
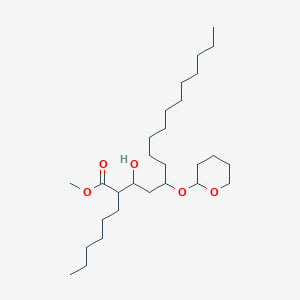
![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
